molecular formula C16H19NO4 B2828713 N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide CAS No. 868214-90-8

N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2828713
CAS No.: 868214-90-8
M. Wt: 289.331
InChI Key: FGPDPLVKFWLVNA-UHFFFAOYSA-N
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Description

N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound belonging to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate, catalyzed by trifluoroacetic acid. The reaction proceeds smoothly under mild conditions, yielding the desired chromene derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Knoevenagel condensation reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: The compound serves as a precursor for synthesizing other heterocyclic compounds.

    Biology: It has been studied for its potential as a G protein-coupled receptor GPR35 agonist.

    Medicine: The compound’s derivatives have shown promise in medicinal chemistry for developing new therapeutic agents.

    Industry: Its unique structural features make it a valuable compound for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as G protein-coupled receptors. As an agonist for GPR35, the compound can modulate various signaling pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: This compound shares a similar chromene core structure but differs in its substituents.

    Indole derivatives: These compounds also exhibit a heterocyclic structure and have been studied for their diverse biological activities.

Uniqueness

N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its potential as a GPR35 agonist sets it apart from other chromene derivatives and indole compounds.

Properties

IUPAC Name

N-butyl-6-methoxy-N-methyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-4-5-8-17(2)15(18)13-10-11-9-12(20-3)6-7-14(11)21-16(13)19/h6-7,9-10H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPDPLVKFWLVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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